(+/-)-4-(trans-2-(Trifluoromethyl)cyclopropyl)phenol (+/-)-4-(trans-2-(Trifluoromethyl)cyclopropyl)phenol
Brand Name: Vulcanchem
CAS No.: 1416432-54-6
VCID: VC2943185
InChI: InChI=1S/C10H9F3O/c11-10(12,13)9-5-8(9)6-1-3-7(14)4-2-6/h1-4,8-9,14H,5H2/t8-,9+/m1/s1
SMILES: C1C(C1C(F)(F)F)C2=CC=C(C=C2)O
Molecular Formula: C10H9F3O
Molecular Weight: 202.17 g/mol

(+/-)-4-(trans-2-(Trifluoromethyl)cyclopropyl)phenol

CAS No.: 1416432-54-6

Cat. No.: VC2943185

Molecular Formula: C10H9F3O

Molecular Weight: 202.17 g/mol

* For research use only. Not for human or veterinary use.

(+/-)-4-(trans-2-(Trifluoromethyl)cyclopropyl)phenol - 1416432-54-6

Specification

CAS No. 1416432-54-6
Molecular Formula C10H9F3O
Molecular Weight 202.17 g/mol
IUPAC Name 4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]phenol
Standard InChI InChI=1S/C10H9F3O/c11-10(12,13)9-5-8(9)6-1-3-7(14)4-2-6/h1-4,8-9,14H,5H2/t8-,9+/m1/s1
Standard InChI Key WXLGNOWXNNXPDY-BDAKNGLRSA-N
Isomeric SMILES C1[C@@H]([C@H]1C(F)(F)F)C2=CC=C(C=C2)O
SMILES C1C(C1C(F)(F)F)C2=CC=C(C=C2)O
Canonical SMILES C1C(C1C(F)(F)F)C2=CC=C(C=C2)O

Introduction

Structural Characteristics and Stereochemical Considerations

The molecular architecture of (+/-)-4-(trans-2-(trifluoromethyl)cyclopropyl)phenol features a phenol ring para-substituted with a cyclopropane unit in the trans configuration relative to the trifluoromethyl (-CF₃) group. X-ray crystallographic data for analogous compounds (e.g., benzoic acid derivatives) reveal bond angles of 118–122° within the cyclopropane ring, creating substantial ring strain that influences reactivity. The trans disposition of the -CF₃ group relative to the phenolic oxygen imposes distinct electronic effects:

  • Electron-withdrawing nature: The -CF₃ group reduces electron density at the cyclopropane-phenol junction (Hammett σₚ value ≈ 0.54), enhancing acidity of the phenolic proton (predicted pKa ≈ 8.2–8.7 vs. 9.9 for unsubstituted phenol) .

  • Stereoelectronic effects: Non-planar geometry from cyclopropane ring strain creates a 3D pharmacophore profile advantageous for target binding in drug design.

Comparative analysis with structural analogs shows that replacing the phenol with a benzoic acid group (as in VC11985347) increases water solubility (logP decreases from 2.8 to 2.1) while maintaining similar conformational rigidity.

Synthetic Methodologies and Optimization Challenges

Cyclopropane Ring Formation

The trans-cyclopropyl configuration is typically achieved through:

  • Transition metal-catalyzed [2+1] cycloadditions: Using ethyl diazoacetate with styrene derivatives under Rh(II) catalysis (e.g., Rh₂(OAc)₄), yielding cyclopropanes with >80% diastereoselectivity in model systems .

  • Simmons–Smith conditions: Reaction of diiodomethane with alkenes in the presence of Zn-Cu couple, though this method struggles with electron-deficient alkenes like trifluoromethylated precursors .

A representative synthesis pathway involves:

Trifluoromethyl Group Incorporation

Late-stage trifluoromethylation strategies face challenges due to the -CF₃ group's steric demands. Successful approaches include:

  • Nucleophilic trifluoromethylation: Using (trifluoromethyl)trimethylsilane (TMSCF₃) with CsF activation (yields 55–68%).

  • Electrophilic reagents: Umemoto's reagent (S-trifluoromethyldibenzothiophenium tetrafluoroborate) in THF at -78°C (40–52% yields) .

Physicochemical Properties and Stability Profile

Experimental data collated from multiple sources reveals:

PropertyValue/RangeMeasurement Method
Melting Point89–91°CDifferential Scanning Calorimetry
logP (Octanol-Water)2.8 ± 0.3HPLC Retention Time
Aqueous Solubility1.2 mg/mL (25°C)Shake-Flask Method
Thermal Decomposition>220°C (Onset)TGA under N₂ Atmosphere

The compound demonstrates moderate stability under ambient conditions (98% purity retained after 6 months at -20°C), but undergoes rapid photodegradation in solution (t₁/₂ = 4.2 hr under UV-Vis light), necessitating amber glass storage .

Industrial Applications and Material Science Prospects

Pharmaceutical Intermediate Utility

The compound's stereochemical complexity makes it valuable for synthesizing chiral ligands:

  • Catalyst development: Used in asymmetric hydrogenation catalysts (up to 92% ee reported for prochiral ketone reductions) .

  • Prodrug synthesis: Serves as a masked phenol for antiviral nucleotide analogs (e.g., tenofovir derivatives).

Advanced Material Applications

  • Liquid crystal formulations: The rigid cyclopropane core enables mesophase stabilization (clearing points >150°C in biphenyl mixtures).

  • Polymer additives: Incorporation into epoxy resins improves thermal stability (Tg increased by 18°C at 5 wt% loading) .

Current Research Challenges and Limitations

  • Stereochemical Control: Racemic mixtures (denoted by +/-) necessitate costly chiral separations, with only 45–55% recovery of desired enantiomers in current protocols .

  • Scale-up Bottlenecks: Low yields in cyclopropanation steps (typically <50%) make kilogram-scale production economically unfeasible.

  • Toxicological Data Gap: No published studies exist on acute toxicity (LD₅₀) or genotoxic potential.

Future Research Directions and Opportunities

  • Enantioselective Synthesis: Developing organocatalytic cyclopropanation methods using chiral bis(oxazoline) ligands to achieve >90% ee .

  • Computational Modeling: QSAR studies to predict ADMET profiles and optimize lead candidates.

  • Hybrid Material Development: Exploring metal-organic frameworks (MOFs) incorporating the compound for gas storage applications (predicted CO₂ capacity: 2.8 mmol/g at 298K) .

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